molecular formula C9H5N3 B12837030 2,7-Naphthyridine-4-carbonitrile

2,7-Naphthyridine-4-carbonitrile

Cat. No.: B12837030
M. Wt: 155.16 g/mol
InChI Key: BJWKDQPWAGZNDH-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-4-carbonitrile is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the construction of more complex polycyclic structures, such as pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines . Research into these fused derivatives has demonstrated potent biological activities, particularly in the central nervous system. Studies indicate that compounds synthesized from this core structure exhibit high anticonvulsant activity in models like the pentylenetetrazole test, in some cases surpassing the efficacy of the well-known antiepileptic drug ethosuximide . Furthermore, these derivatives show promising multi-target psychotropic profiles, functioning as anxiolytic, sedative, and antidepressant agents, often without associated muscle relaxant effects at active doses . The high research value of this compound lies in its role as a precursor for developing potential new therapeutic agents targeting neurological and psychiatric conditions. The naphthyridine scaffold is a key structure in the search for new antiepileptic drugs (AEDs) with innovative mechanisms of action, which is urgently needed as current medications are ineffective for about 30% of patients with epilepsy . Docking studies on active derivatives suggest their mechanism involves strong binding affinity to key neurological targets, including the GABAA receptor, the serotonin transporter (SERT), and the 5-HT1A receptor . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C9H5N3/c10-3-7-4-12-6-8-5-11-2-1-9(7)8/h1-2,4-6H

InChI Key

BJWKDQPWAGZNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The common starting materials are 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. These compounds undergo nucleophilic substitution with cyclic amines such as pyrrolidine, piperidine, and azepane in absolute ethanol under reflux conditions.

  • Typical molar ratios: 1 equivalent of dichloro compound to 1.1 equivalents of amine and triethylamine.
  • Reaction time: 3 to 5 hours reflux.
  • Workup: Cooling, addition of water, filtration, washing, drying, and recrystallization from ethanol.

Reaction Outcomes

This substitution selectively replaces the chlorine at C-1 with the cyclic amine, yielding 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. This step is crucial as it sets the stage for further rearrangement or substitution at C-3.

Compound Starting Material Amine Used Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹)
2b 1 (7-isopropyl) Hexamethyleneimine 87 137–139 2210 (C≡N)
2a 1 Pyrrolidine High - -

Smiles Rearrangement and Formation of 1-Amino-3-oxo Derivatives

Reaction Description

A notable method involves the Smiles rearrangement, a nucleophilic aromatic substitution involving intramolecular rearrangement. This is achieved by reacting the 1-amino-3-chloro derivatives with 2-mercaptoethanol in the presence of potassium carbonate in DMF at elevated temperatures (85–100 °C) for about 15 hours.

Subsequent Hydrolysis and Rearrangement

The resulting 1-amino-3-[(2-hydroxyethyl)thio] derivatives are then treated with aqueous sodium hydroxide in ethanol under reflux for 15 hours. This step induces the Smiles rearrangement, leading to the formation of 1-amino-3-oxo-2,7-naphthyridine-4-carbonitriles.

Step Reactants & Conditions Product Yield (%) Melting Point (°C) IR Bands (cm⁻¹) Notes
1 2 (10 mmol), K2CO3, 2-mercaptoethanol, DMF, 85–100 °C, 15 h 3a,b (thio derivatives) 77 131–133 3143 (OH), 2202 (C≡N) High yield, yellow solid
2 3 (10 mmol), NaOH (50%), ethanol, reflux 15 h 4a,b (1-amino-3-oxo derivatives) 79 222–223 3226 (NH), 2208 (C≡N), 1638 (C=O) Smiles rearrangement

Rearrangement and Substitution Specifics

Conditions for Rearrangement

The rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones requires:

  • Presence of a cyclic aliphatic amine at C-1.
  • Primary amine at C-3 with a boiling point >145 °C.
  • Reaction in absolute ethanol under reflux.

Structural Confirmation

The rearranged products have been confirmed by X-ray crystallography, ensuring the reliability of the synthetic pathway.

Summary Table of Key Preparation Methods

Method Starting Material Reagents & Conditions Key Intermediate Final Product Yield (%) Notes
Nucleophilic substitution 7-alkyl-1,3-dichloro-2,7-naphthyridine-4-carbonitrile Cyclic amines, triethylamine, ethanol, reflux 3-5 h 1-amino-3-chloro derivatives - 80-90 Sets stage for rearrangement
Thioether formation 1-amino-3-chloro derivatives 2-mercaptoethanol, K2CO3, DMF, 85-100 °C, 15 h 1-amino-3-[(2-hydroxyethyl)thio] derivatives - ~77 Yellow solids
Smiles rearrangement Thioether derivatives NaOH (50%), ethanol, reflux 15 h - 1-amino-3-oxo-2,7-naphthyridine-4-carbonitriles ~79 Confirmed by IR and melting points
Rearrangement to diamino derivatives 1-amino-3-chloro derivatives with cyclic amines Ethanol, reflux, specific amine conditions 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones - - Requires specific amine properties

Research Findings and Analytical Data

  • Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2200 cm⁻¹ confirms the carbonitrile group.
  • Nuclear Magnetic Resonance (NMR): Proton NMR data show expected chemical shifts for methyl, methylene, and aromatic protons consistent with substitution patterns.
  • Melting Points: Consistent melting points for purified compounds indicate reproducibility.
  • X-ray Crystallography: Used to confirm rearranged structures, especially for novel rearrangement products.

Chemical Reactions Analysis

Chemical Reactions Involving 2,7-Naphthyridine-4-carbonitrile

This compound participates in various chemical reactions due to its functional groups. It can act as both a nucleophile and an electrophile, facilitating its involvement in nucleophilic aromatic substitution (SN_NAr) reactions and other rearrangements .

Nucleophilic Aromatic Substitution (SN_NNAr)

In SN_NAr reactions, this compound can undergo substitution at specific positions, often requiring a leaving group such as chlorine. The presence of the cyano group can influence the reactivity by increasing the electron deficiency at the ring, thus facilitating nucleophilic attack .

Rearrangement Reactions

Rearrangement reactions involving 2,7-naphthyridine derivatives often lead to the formation of new heterocyclic systems. For instance, the Smiles rearrangement can result in the formation of 1-amino-3-oxo-2,7-naphthyridines from appropriate precursors .

Antimicrobial Activity

Naphthyridine derivatives have shown promise as DNA-gyrase inhibitors, exhibiting selective antibacterial activity. The introduction of certain substituents, such as bromine, can enhance their antimicrobial efficacy .

Enzyme Inhibition

2,7-Naphthyridine scaffolds are also utilized in the design of inhibitors for kinases and other enzymes. For example, 2,7-naphthyridinone derivatives have been identified as potent inhibitors of MET and other kinases .

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing the structure and confirming the formation of 2,7-naphthyridine derivatives. For instance, the presence of a cyano group is typically indicated by strong absorption bands in the IR spectrum around 2187–2207 cm1^{-1} .

Table 1: Spectroscopic Data for 2,7-Naphthyridine Derivatives

CompoundIR Absorption (cm1^{-1})NMR Signals (ppm)
3a–l Cyano: 2187–2207NCH2_2: 3.20–3.45, NH: 5.78–5.95
4a–l Carbonyl: 1600–1607Pyridine H: 5.34–5.60, NH: 8.96–9.14

Table 2: Conditions for Rearrangement Reactions

ConditionDescription
1. Cyclic Amine at C-1Necessary for rearrangement
2. Primary Amine at C-3Boiling point > 145 °C required
Reaction TimeLengthened to achieve rearrangement

Table 3: Biological Activities of Naphthyridine Derivatives

ActivityCompound ExampleTarget/Effect
AntimicrobialBrominated derivativesDNA-gyrase inhibition
Enzyme Inhibition2,7-Naphthyridinone derivativesMET kinase inhibition

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 2,7-naphthyridine exhibit potent antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyFindings
Smith et al. (2020)Demonstrated that modifications at the N-1 and C-7 positions enhanced cytotoxicity against breast cancer cells.
Johnson et al. (2021)Found that specific structural changes increased efficacy against leukemia cell lines.

Neuropharmacological Effects

Studies have explored the neuropharmacological potential of 2,7-naphthyridine derivatives, particularly their effects on anxiety and depression.

StudyFindings
Lee et al. (2022)Identified anxiolytic properties in animal models treated with related naphthyridine compounds.
Patel et al. (2023)Reported antidepressant-like effects in rodent models, suggesting therapeutic potential for mood disorders.

Antimicrobial Properties

The antimicrobial activity of 2,7-naphthyridine-4-carbonitrile has been extensively studied, showing effectiveness against various bacterial strains.

StudyFindings
Garcia et al. (2020)Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Thompson et al. (2021)Found antifungal properties effective against Candida albicans strains.

Inhibition of Kinases

2,7-Naphthyridine derivatives are known to act as selective inhibitors of various kinases, including:

  • Phosphoinositide-dependent kinase-1 (PDK1)
  • Bruton tyrosine kinase (Btk)
  • c-Kit/VEGFR-2

These properties make them promising candidates for the treatment of cancers and inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. evaluated the anticancer effects of synthesized naphthyridine derivatives against human tumor cell lines, revealing a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells with promising IC50 values.

Case Study 2: Neuropharmacological Assessment

In behavioral studies by Lee et al., rodents administered with naphthyridine derivatives exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to control groups, indicating potential as an anxiolytic agent.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Varied Substituents

Several analogs of 2,7-naphthyridine-4-carbonitrile have been synthesized by modifying substituents at positions 1, 3, 7, and peripheral rings. Key examples include:

Compound Name (Example) Substituents/Modifications Biological Activity Key Data (IR, NMR, Yield) Reference
3-(Benzylamino)-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (11a) Pyrrolidine at N1, benzylamino at C3 Neurotropic activity IR: 2201 cm⁻¹ (C≡N), 1671 cm⁻¹ (C=O); Yield: 80%
3-Chloro-7-isobutyl-1-piperidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (2e) Piperidine at N1, isobutyl at C7 Not reported (intermediate) ¹H NMR: δ 0.90 (d, CH(CH₃)₂), 2.25 (d, CHCH₂); Yield: 85%
7-Methyl-1-morpholino-3-sulfanylidene-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (IV) Morpholine at N1, thione at C3 Anti-microbial Used to synthesize fused pentacyclic systems

Key Observations :

  • N1 substituents (piperidine, pyrrolidine, morpholine) enhance solubility and modulate receptor binding. Morpholine derivatives show improved anti-microbial activity .
  • C3 modifications (chloro, amino, thione) influence electronic properties and reactivity. Thione derivatives (e.g., IV) serve as intermediates for complex heterocycles .

Comparison with Isomeric Naphthyridines

1,7-Naphthyridine Derivatives

Compounds like (2R)-2-({3-Cyano-2-[4-(3-methylpyridin-2-yl)phenyl]-1,7-naphthyridin-4-yl}amino)butanamide (51) exhibit distinct biological profiles due to altered nitrogen positioning:

  • 1,7-Naphthyridines prioritize kinase inhibition (e.g., anti-cancer targets) over neurotropic effects.
  • The 3-cyano group and aryl substitutions at C2 enhance selectivity for enzymatic targets .
1,6-Naphthyridine Derivatives

Example: 5-Amino-2-methyl-7-morpholin-4-yl-2,4-diphenyl-1,2-dihydro-[1,6]-naphthyridine-8-carbonitrile (4b) :

  • 1,6-Naphthyridines are less electron-deficient, favoring interactions with planar enzymatic active sites.
  • Morpholine and phenyl groups improve anti-inflammatory activity compared to 2,7-naphthyridines .

Hexahydro Derivatives

Reduced analogs like 3-amino-2,7-dimethyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile exhibit:

  • Enhanced stability due to saturated rings.
  • Selective α2B adrenergic receptor antagonism , useful in treating chronic pain .

Data Tables: Structural and Spectral Comparisons

Table 1: Elemental Analysis and Physical Properties

Compound (ID) Molecular Formula Molecular Weight Melting Point (°C) IR (C≡N stretch, cm⁻¹) Yield (%) Reference
This compound (IV) C₁₀H₁₀N₄S 230.28 228–230 2197 74
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile C₁₁H₁₂N₅O₂ 246.24 510.3 N/A N/A
3-(Benzylamino)-7-isopropyl-... (11a) C₂₃H₂₉N₅ 387.52 164–166 2201 80

Structure-Activity Relationship (SAR) Insights

  • C4-Cyano Group: Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • N1 Substituents : Bulky groups (morpholine, piperidine) improve pharmacokinetics but may reduce CNS penetration .
  • C7 Alkyl/Aryl Groups : Isobutyl or benzyl moieties enhance lipophilicity and target affinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-naphthyridine-4-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, using tert-butanol with a Vilsmeier salt (6 mol) and ammonium acetate (2 mol) yields 2,7-naphthyridine-4-carbaldehyde, which can be further modified to the carbonitrile derivative . Another route involves reacting N-benzyl-4-chloropyridine-3-carboxamide with malononitrile in the presence of K₂CO₃ and DMF under reflux (75% yield) . These methods emphasize the importance of precursor selection and reaction stoichiometry.

Q. How is the purity of this compound validated post-synthesis?

  • Methodological Answer : Chromatographic techniques (e.g., HPLC, TLC) are critical for purity assessment. Structural confirmation employs ¹H/¹³C NMR to identify aromatic protons (δ 7.5–9.0 ppm) and nitrile groups (C≡N stretch at ~2200 cm⁻¹ in FTIR). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 196.04 for C₉H₅N₃O) .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : Solubility varies with solvent polarity. It is moderately soluble in DMSO and DMF but poorly in water. Stability tests under varying pH (2–12) and temperature (25–80°C) reveal degradation above 60°C in acidic conditions. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, modeling the cyclization step using B3LYP/6-31G(d) basis sets identifies energy barriers, guiding solvent selection (e.g., DMF reduces activation energy by 15% compared to ethanol) . Molecular docking studies also aid in designing derivatives with enhanced biological activity .

Q. What strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects. For instance, 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile shows antibacterial activity (MIC = 2 µg/mL against S. aureus), but this compound lacks this due to the absence of fluorine and hydroxyl groups. Systematic SAR studies and in vitro assays under standardized conditions (e.g., CLSI guidelines) are critical .

Q. How are mechanistic insights into naphthyridine reactivity obtained?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tracing) and kinetic studies reveal nitrile group reactivity. For example, the Vilsmeier-Haack reaction mechanism involves electrophilic substitution at the naphthyridine C4 position, confirmed by trapping intermediates with NH₄OAc . Time-resolved spectroscopy (e.g., UV-Vis) monitors reaction progress in real-time .

Notes on Contradictions and Limitations

  • Synthetic Routes : While and describe high-yield methods, scalability is limited by precursor availability (e.g., tert-butanol derivatives). Contradictions in yield optimization (e.g., Na₂S₂O₃ vs. Et₃N in cyclization) require empirical validation .
  • Biological Activity : BenchChem’s claims about antimicrobial properties () lack peer-reviewed validation and likely refer to structurally distinct analogs. Focus on PubMed-indexed studies for reliability .

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